L-Serine, N-[(4-chlorophenyl)sulfonyl]-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO5S/c10-6-1-3-7(4-2-6)17(15,16)11-8(5-12)9(13)14/h1-4,8,11-12H,5H2,(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURIKCONOHHESK-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC(CO)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)N[C@@H](CO)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Structure and Conformation Analysis
Stereochemical Considerations for L-Serine Derivatives
The stereochemistry of L-Serine, N-[(4-chlorophenyl)sulfonyl]- is fundamentally dictated by the chiral center at the α-carbon of the L-serine residue. The "L" configuration denotes a specific three-dimensional arrangement of the substituents around this carbon, which is preserved during the sulfonylation of the amino group. The addition of the bulky and electron-withdrawing (4-chlorophenyl)sulfonyl group to the nitrogen atom can, however, influence the conformational preferences around the chiral center and the rotational freedom of the side chain.
The chiral integrity of the amino acid is a critical aspect, and modern synthetic methods for N-arylation or N-sulfonylation of amino acids are designed to maintain the original stereochemistry. The preservation of chirality is crucial as the biological activity of such derivatives is often highly dependent on their stereoisomeric form. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) are instrumental in confirming the enantiomeric purity of these compounds. sigmaaldrich.comnih.gov
Advanced Spectroscopic Characterization Techniques for Sulfonyl Amino Acid Derivatives
The structural elucidation of L-Serine, N-[(4-chlorophenyl)sulfonyl]- relies heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. These methods provide detailed information about the connectivity of atoms, the chemical environment of specific nuclei, and the nature of functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the characterization of N-sulfonylated amino acids. The chemical shifts observed in the NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed fingerprint of the molecular structure.
In the ¹H NMR spectrum of L-Serine, N-[(4-chlorophenyl)sulfonyl]-, distinct signals are expected for the protons of the serine backbone and the chlorophenyl group. The aromatic protons of the 4-chlorophenyl ring typically appear as a set of doublets in the downfield region (around 7.5-8.0 ppm) due to their deshielded environment. The protons of the serine moiety, including the α-proton and the β-protons of the side chain, will have characteristic chemical shifts that are influenced by the neighboring sulfonyl and carboxyl groups.
¹³C NMR spectroscopy provides complementary information by probing the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group is typically observed at the downfield end of the spectrum (around 170-175 ppm). The α-carbon and β-carbon of the serine residue, as well as the aromatic carbons of the chlorophenyl ring, will exhibit distinct resonances. The specific chemical shifts can be influenced by factors such as solvent and intramolecular interactions. mdpi.com
Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for L-Serine, N-[(4-chlorophenyl)sulfonyl]-, based on data from related compounds.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Carbonyl (COOH) | - | ~172 |
| α-Carbon (CH) | ~4.0-4.5 | ~58 |
| β-Carbon (CH₂) | ~3.8-4.2 | ~62 |
| Aromatic Carbons (C-Cl) | - | ~138 |
| Aromatic Carbons (C-S) | - | ~140 |
| Aromatic Carbons (CH) | ~7.5-7.9 (d) | ~129 |
| Aromatic Carbons (CH) | ~7.6-8.0 (d) | ~128 |
| Sulfonamide (NH) | ~8.0-8.5 | - |
Note: The expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.
The FT-IR spectrum of L-Serine, N-[(4-chlorophenyl)sulfonyl]- would be expected to show characteristic absorption bands for the various functional groups. The stretching vibration of the O-H bond in the carboxylic acid group typically appears as a broad band in the region of 2500-3300 cm⁻¹. The C=O stretching of the carboxylic acid is expected around 1700-1725 cm⁻¹. The sulfonamide group gives rise to two characteristic stretching vibrations for the S=O bonds, typically found in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). The N-H stretching of the sulfonamide may be observed around 3200-3300 cm⁻¹. Furthermore, vibrations associated with the aromatic ring and the C-N and C-O bonds will also be present in the spectrum.
The table below lists the expected characteristic FT-IR absorption bands for L-Serine, N-[(4-chlorophenyl)sulfonyl]-.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1725 |
| Sulfonamide | N-H stretch | 3200-3300 |
| Sulfonamide | S=O asymmetric stretch | 1330-1370 |
| Sulfonamide | S=O symmetric stretch | 1140-1180 |
| Aromatic Ring | C=C stretch | ~1450-1600 |
| Aromatic Ring | C-H stretch | ~3000-3100 |
| C-Cl | C-Cl stretch | ~700-850 |
| Serine Side Chain | C-O stretch | ~1050-1150 |
| Serine Side Chain | O-H stretch | ~3300-3500 (can overlap with N-H) |
Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions such as hydrogen bonding.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Studies of Compound-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These studies are crucial in understanding how L-Serine, N-[(4-chlorophenyl)sulfonyl]- might interact with various protein targets. While direct docking studies on this specific compound are not extensively documented, insights can be drawn from studies on structurally similar N-arylsulfonyl derivatives and sulfonamides. nih.govwu.ac.th
The binding mechanism of L-Serine, N-[(4-chlorophenyl)sulfonyl]- with a target protein would likely be governed by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The sulfonamide group is a key pharmacophore known to participate in crucial interactions within protein active sites. mdpi.com The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.
The 4-chlorophenyl moiety is expected to engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket of a target protein. The presence of the chlorine atom can also lead to halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. The L-serine portion of the molecule offers additional points for interaction, including hydrogen bonding via its hydroxyl and carboxylic acid groups.
In studies of related sulfonyl-α-L-amino acid derivatives, molecular docking has been used to predict the binding geometry and interactions with enzymes like inosine (B1671953) 5ʹ-monophosphate dehydrogenase (IMPDH). researchgate.net These studies often reveal key amino acid residues that form hydrogen bonds and hydrophobic contacts with the ligand, stabilizing the complex. For instance, in a hypothetical interaction, the carboxylate of the serine moiety could form salt bridges with positively charged residues like arginine or lysine, while the hydroxyl group could form hydrogen bonds with serine or threonine residues in the active site.
Table 1: Predicted Intermolecular Interactions of L-Serine, N-[(4-chlorophenyl)sulfonyl]- with a Hypothetical Protein Active Site
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
| 4-Chlorophenyl | Hydrophobic, van der Waals | Leucine, Isoleucine, Valine, Phenylalanine |
| Chlorine | Halogen Bonding | Electron-rich atoms (e.g., in backbone carbonyls) |
| Sulfonyl (SO₂) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine |
| Sulfonamide (NH) | Hydrogen Bond Donor | Aspartate, Glutamate (B1630785), backbone carbonyls |
| Serine Hydroxyl (OH) | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Aspartate, Histidine |
| Serine Carboxyl (COOH) | Hydrogen Bond Donor/Acceptor, Salt Bridge | Arginine, Lysine, Histidine |
Molecular Dynamics Simulations for Complex Stability and Conformational Dynamics
MD simulations of a docked complex of L-Serine, N-[(4-chlorophenyl)sulfonyl]- with a target protein would allow for the assessment of the stability of the binding pose over time. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone would indicate the stability of the complex. A stable complex would exhibit minimal fluctuations in RMSD over the simulation period.
Furthermore, MD simulations can reveal the flexibility of different parts of the molecule and how its conformation might adapt within the binding site. The N-Cα and Cα-C bonds of the serine backbone, as well as the S-N bond, allow for rotational freedom, which could be crucial for achieving an optimal binding conformation. Analysis of the trajectory from an MD simulation could reveal the predominant conformations of the molecule when bound to its target.
Quantum Mechanical Calculations and Electronic Structure Analysis
Quantum mechanical (QM) calculations offer a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. nih.gov These methods can be used to analyze the electronic structure of L-Serine, N-[(4-chlorophenyl)sulfonyl]-.
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For L-Serine, N-[(4-chlorophenyl)sulfonyl]-, an MEP analysis would likely show negative potential (typically colored red) around the oxygen atoms of the sulfonyl and carboxyl groups, indicating their propensity to act as hydrogen bond acceptors. The region around the sulfonamide and hydroxyl protons would exhibit a positive potential (typically colored blue), indicating their role as hydrogen bond donors. The 4-chlorophenyl ring would show a relatively neutral potential, consistent with its hydrophobic character, with a slightly negative region associated with the chlorine atom.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are crucial for understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. aimspress.com
For L-Serine, N-[(4-chlorophenyl)sulfonyl]-, the HOMO is likely to be localized on the electron-rich 4-chlorophenyl ring and the lone pairs of the oxygen and nitrogen atoms. The LUMO is expected to be distributed over the sulfonyl group and the aromatic ring. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net Quantum chemical calculations on similar sulfonamide derivatives have been used to determine these parameters and correlate them with biological activity. nih.govresearchgate.net
Table 2: Predicted Electronic Properties of L-Serine, N-[(4-chlorophenyl)sulfonyl]- based on Analogous Compounds
| Parameter | Predicted Characteristic | Implication |
| MEP Negative Regions | Sulfonyl oxygens, Carboxyl oxygens, Chlorine | Sites for electrophilic attack and hydrogen bond acceptance |
| MEP Positive Regions | Sulfonamide NH, Hydroxyl OH, Carboxyl OH | Sites for nucleophilic attack and hydrogen bond donation |
| HOMO Localization | 4-Chlorophenyl ring, Oxygen and Nitrogen lone pairs | Regions of electron donation |
| LUMO Localization | Sulfonyl group, Aromatic ring | Regions of electron acceptance |
| HOMO-LUMO Gap | Moderate to small | Indicates potential for chemical reactivity and charge transfer interactions |
In Silico Screening Methodologies for Predicting Biological Activity
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govicm.edu.pl While a specific in silico screening campaign for L-Serine, N-[(4-chlorophenyl)sulfonyl]- is not detailed in the public domain, the methodologies for such a study are well-established.
One common approach is structure-based virtual screening, which involves docking a library of compounds into the three-dimensional structure of a biological target. The compounds are then ranked based on their predicted binding affinity or docking score. L-Serine, N-[(4-chlorophenyl)sulfonyl]- could be included in such a library to assess its potential against a panel of targets.
Another approach is ligand-based virtual screening, which relies on the knowledge of other molecules that bind to the target of interest. This method uses the principle of molecular similarity, where compounds with similar structures are expected to have similar biological activities. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new compounds based on their physicochemical properties and structural features. nih.gov The properties of L-Serine, N-[(4-chlorophenyl)sulfonyl]-, such as its molecular weight, lipophilicity (logP), and number of hydrogen bond donors and acceptors, would be used as descriptors in such models to predict its potential bioactivity.
Enzyme Inhibition and Biochemical Mechanisms
Inhibition of Serine Hydrolases and Proteases by Sulfonyl-Containing Compounds
Serine hydrolases are a large and diverse class of enzymes that utilize a key serine residue in their active site to catalyze the hydrolysis of various substrates. nih.gov Due to their roles in numerous physiological processes, they are important targets for chemical probes and therapeutic inhibitors. mdpi.com Compounds containing a sulfonyl group, particularly sulfonyl fluorides, are well-established reactive groups that can covalently modify the active site serine of these enzymes. nih.gov This reactivity forms the basis for their use as both broad-spectrum and selective inhibitors. nih.gov
Despite the structural relevance of the N-[(4-chlorophenyl)sulfonyl] moiety, a review of scientific literature reveals no specific studies detailing the inhibitory activity of L-Serine, N-[(4-chlorophenyl)sulfonyl]- against serine hydrolases or proteases. The reactivity of a sulfonyl group is highly dependent on the atom attached to the sulfur; sulfonyl fluorides are highly reactive, whereas the corresponding sulfonamides (as seen in the title compound, assuming it is derived from a sulfonamide linkage) are generally more stable and less prone to covalent modification of enzymes.
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that uses active-site-directed covalent probes to assess the functional state of entire enzyme families in complex biological systems. For serine hydrolases, these probes typically consist of three components: a reactive group or "warhead" that covalently binds to the active site serine, a linker, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and identification.
The sulfonyl fluoride (B91410) group has been successfully employed as a privileged warhead in the design of ABPs for serine proteases. nih.govstanford.edu These probes allow for the covalent labeling of active enzymes, enabling their enrichment and identification via mass spectrometry. nih.gov This approach provides a direct readout of enzyme activity rather than just protein abundance. There are no published research findings indicating that L-Serine, N-[(4-chlorophenyl)sulfonyl]- has been designed or utilized as an activity-based probe for serine hydrolase profiling.
Enzyme kinetic studies are crucial for characterizing the potency and mechanism of an inhibitor. These studies determine key parameters such as the inhibition constant (Kᵢ) and the type of inhibition (e.g., competitive, non-competitive, or irreversible). For irreversible inhibitors, the rate of inactivation (kᵢₙₐ꜀ₜ) is a critical parameter.
While no specific kinetic data exists for L-Serine, N-[(4-chlorophenyl)sulfonyl]-, research on other sulfonamide derivatives demonstrates their potential as enzyme inhibitors. For instance, studies on different enzyme classes have characterized the inhibition kinetics of various sulfonamides. The table below illustrates typical kinetic data obtained for related classes of inhibitors against serine proteases, demonstrating the type of information that would be essential for evaluating the potential of L-Serine, N-[(4-chlorophenyl)sulfonyl]-.
Table 1: Illustrative Enzyme Inhibition Data for a Sulfonyl Fluoride Probe (Note: Data is for a representative sulfonyl fluoride compound, not L-Serine, N-[(4-chlorophenyl)sulfonyl]-, for which no data is available.)
| Enzyme Target | Inhibitor Type | IC₅₀ (µM) | Inhibition Mechanism |
| Chymotrypsin | Irreversible | 5.2 | Covalent modification of active site Serine |
| Trypsin | Irreversible | 15.8 | Covalent modification of active site Serine |
| Thrombin | Irreversible | >100 | Low reactivity |
Modulation of Specific Metabolic Enzymes by L-Serine Analogs and Sulfonyl Derivatives
O-Acetyl-L-Serine Sulfhydrylase (OASS) is a key enzyme in the cysteine biosynthesis pathway in bacteria and plants, catalyzing the final step of converting O-acetyl-L-serine into L-cysteine. acs.org As this pathway is essential for microbial survival, OASS is considered a promising target for the development of new antibacterial agents. acs.org Inhibition of this enzyme can disrupt bacterial sulfur metabolism. Currently, there is no published scientific literature investigating the inhibitory effects of L-Serine, N-[(4-chlorophenyl)sulfonyl]- on O-Acetyl-L-Serine Sulfhydrylase.
The primary pathway for de novo L-serine biosynthesis involves three enzymes, with 3-Phosphoglycerate (B1209933) Dehydrogenase (PHGDH) catalyzing the first committed step. This pathway is subject to feedback regulation, where the final product, L-serine, can allosterically inhibit PHGDH, thus controlling its own production. L-serine analogs can potentially interfere with this regulatory mechanism. nih.govnih.gov However, no research has been conducted to determine if L-Serine, N-[(4-chlorophenyl)sulfonyl]- acts as a modulator of 3-Phosphoglycerate Dehydrogenase or any other enzymes involved in the L-serine biosynthetic pathway.
Acetylcholinesterase (AChE) is a critical serine hydrolase in the nervous system responsible for degrading the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govmdpi.com The sulfonamide moiety is a scaffold that has been explored in the design of AChE inhibitors. nih.govnih.gov Various N-arylsulfonamide derivatives have been synthesized and evaluated for their ability to inhibit AChE, with some showing significant potency. nih.gov
A comprehensive search of the scientific literature indicates that L-Serine, N-[(4-chlorophenyl)sulfonyl]- has not been specifically tested for its inhibitory activity against acetylcholinesterase. The data table below presents findings for other sulfonamide-based compounds to illustrate the inhibitory potential of this chemical class against cholinesterases.
Table 2: Acetylcholinesterase Inhibition by Representative Sulfonamide Derivatives (Note: Data is for illustrative compounds from scientific literature and does not include L-Serine, N-[(4-chlorophenyl)sulfonyl]-, for which no data is available.)
| Compound Class | Specific Compound Example | Target Enzyme | IC₅₀ (µM) | Reference |
| Mono-sulfonamide | N-(4-iodophenyl)aniline derivative | AChE | 42.09 | nih.gov |
| N,2-diphenyl-2-(phenylsulfonamido)acetamide | Compound 30 | BChE | 7.331 | nih.gov |
| Benzyl carbamate (B1207046) sulfonamide | Compound 5k | BChE | 4.33 | mdpi.com |
An article on the specific biochemical activities of L-Serine, N-[(4-chlorophenyl)sulfonyl]- cannot be generated as requested. Extensive searches for scientific literature and research data have yielded no specific information regarding the inhibitory effects of this particular compound on urease or other enzyme classes.
Similarly, while the role of the L-serine hydroxyl side-chain in protein function is well-documented in a general context, no studies were found that specifically investigate the modulation of protein function by this side-chain within the compound L-Serine, N-[(4-chlorophenyl)sulfonyl]-.
Therefore, due to the absence of available research findings for the specified chemical compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the provided outline.
Structure Activity Relationship Sar Investigations
Contribution of the N-[(4-chlorophenyl)sulfonyl]- Moiety to Biological Activity
The N-[(4-chlorophenyl)sulfonyl]- group is a prominent feature in many biologically active compounds, conferring specific physicochemical properties that can significantly influence a molecule's pharmacological profile. The sulfonamide group itself is a key pharmacophore found in a wide array of drugs. researchgate.netnih.gov The sulfonyl group is a valuable component in drug design, enhancing pharmacological activities through increased potency, enzyme inhibition, and improved bioavailability. researchgate.net
The pharmacological behavior of the N-[(4-chlorophenyl)sulfonyl]- moiety is associated with a range of biological activities, including antibacterial action and enzyme inhibition. scielo.br The sulfonamide linkage is known to interact with biological targets through hydrogen bonding. nih.gov This moiety can be found in various compounds exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects. scielo.brnih.gov
Table 1: Biological Activities Associated with the N-[(4-chlorophenyl)sulfonyl]- Moiety and Related Structures
| Biological Activity | Structural Feature | Reference |
| Antibacterial Activity | N-[(4-chlorophenyl)sulfonyl]- | scielo.br |
| Enzyme Inhibition | N-[(4-chlorophenyl)sulfonyl]- | scielo.br |
| Anticancer Activity | Acyl Sulfonamides | nih.gov |
| Increased Cytotoxicity | 4-chloro substitution | mdpi.com |
| Antimicrobial Properties | Diaryl Sulfones | mdpi.com |
Influence of the L-Serine Amino Acid Scaffold and its Chemical Modifications
The L-serine scaffold provides the chiral backbone of the molecule and is not merely a passive carrier for the active sulfonyl moiety. As a naturally occurring amino acid, L-serine and its derivatives are involved in numerous physiological processes and are recognized by biological systems. nih.govfrontiersin.org L-serine is a precursor for the biosynthesis of other amino acids and essential metabolites, highlighting its importance in cellular functions. nih.govnih.gov
Table 2: Potential Influence of L-Serine Scaffold Modifications on Biological Activity
| Modification Site | Potential Impact | Reference |
| Hydroxyl Side Chain | Altered polarity and hydrogen bonding | researchgate.net |
| Carboxylic Acid Group | Formation of amide/ester linkages | ebi.ac.uk |
| Amino Group | Formation of sulfonamide/amide linkages | acs.org |
| Overall Scaffold | Conformational constraints and cellular recognition | nih.gov |
Analysis of Stereospecificity in Molecular Interactions and Resultant Activity Profiles
Stereochemistry is a critical determinant of biological activity, as biomolecules such as enzymes and receptors are chiral and often exhibit stereospecific recognition of their ligands. The "L-" configuration of the serine scaffold in L-Serine, N-[(4-chlorophenyl)sulfonyl]- is therefore expected to be a key factor in its molecular interactions. For many amino acid derivatives, the biological activity is confined to one enantiomer, while the other may be inactive or even exhibit different or adverse effects. wikipedia.org
The specific spatial arrangement of the substituents around the chiral alpha-carbon of the L-serine core dictates how the molecule fits into a binding site. This includes the orientation of the N-[(4-chlorophenyl)sulfonyl]- group, the carboxylic acid, and the hydroxymethyl side chain. In studies of other chiral compounds, it has been demonstrated that different stereoisomers can have vastly different biological activities. For instance, in the synthesis of symbioramide (B56091) derivatives from L-serine, the stereochemistry of the acid part of the molecule was found to influence its antileukemic activity. nih.gov
The L-configuration of naturally occurring amino acids is often preferred for recognition by biological systems. Therefore, it is highly probable that the biological targets of L-Serine, N-[(4-chevronophenyl)sulfonyl]- possess a complementary chiral binding pocket that preferentially accommodates the L-isomer over the D-isomer. This stereospecificity is a fundamental principle in drug design and underscores the importance of controlling the stereochemistry during the synthesis of chiral drug candidates.
Integration of Computational Predictions with Experimental Structure-Activity Data
The integration of computational modeling with experimental data provides a powerful approach to understanding and predicting the structure-activity relationships of bioactive molecules. Techniques such as molecular docking and molecular dynamics simulations can offer valuable insights into the binding modes of a ligand with its biological target. nih.govnih.gov
For L-Serine, N-[(4-chlorophenyl)sulfonyl]-, computational studies could be employed to predict its interactions with putative protein targets. Molecular docking simulations can help identify key amino acid residues in a binding site that interact with the different moieties of the compound, such as the sulfonamide group, the chlorophenyl ring, and the serine backbone. researchgate.netekb.eg For example, docking studies on other sulfonamide derivatives have been used to predict their binding geometry and correlate it with their observed biological activity. ekb.eg
These in silico predictions can then guide the design of new analogs with potentially improved activity. For instance, if computational models suggest that a specific substitution on the phenyl ring would lead to a more favorable interaction with the target, this hypothesis can be tested experimentally by synthesizing and evaluating the proposed analog. This iterative cycle of computational prediction and experimental validation is a cornerstone of modern drug discovery and can significantly accelerate the optimization of lead compounds. youtube.com
Table 3: Common Computational Techniques in SAR Studies
| Computational Method | Application in SAR | Reference |
| Molecular Docking | Predicts binding mode and affinity of a ligand to a target | ijper.org |
| Molecular Dynamics | Simulates the dynamic behavior of a ligand-target complex | nih.gov |
| QSAR (Quantitative SAR) | Correlates physicochemical properties with biological activity | youtube.com |
Advanced Applications in Chemical Biology Research
Use as Precursors or Building Blocks in Complex Organic Synthesis
Protected amino acids are indispensable building blocks in the synthesis of complex organic molecules, including peptides, peptidomimetics, and other biologically active compounds. nbinno.com The N-protection of an amino acid is crucial to prevent unwanted side reactions during chemical synthesis. The N-[(4-chlorophenyl)sulfonyl]- group can function as such a protecting group for the amine of L-serine.
The use of amino acid derivatives as building blocks is a potential route for the development of pharmaceutical agents. nih.gov L-Serine, N-[(4-chlorophenyl)sulfonyl]- can be utilized in the synthesis of more complex molecules where the serine backbone is a required structural motif. The 4-chlorophenylsulfonyl group offers a stable protecting group that can be removed under specific conditions, allowing for further chemical transformations at the nitrogen atom.
Table 2: Potential Synthetic Applications of L-Serine, N-[(4-chlorophenyl)sulfonyl]-
| Application | Description |
| Peptide Synthesis | The compound can be used as a building block in solid-phase or solution-phase peptide synthesis. |
| Synthesis of Heterocycles | The functional groups of the molecule can be utilized in cyclization reactions to form various heterocyclic structures. |
| Asymmetric Synthesis | The chiral center of the L-serine backbone can be used to induce stereoselectivity in subsequent reactions. |
Methodological Advancements in Biochemical Studies
The development of novel chemical tools often leads to new methodologies for studying biological systems. The synthesis and application of amino acid-derived sulfonamides contribute to this advancement. nih.gov For instance, the creation of diverse libraries of N-sulfonylated amino acids can be used in high-throughput screening assays to identify new enzyme inhibitors or modulators of protein function.
Furthermore, the unique spectroscopic properties that could be imparted by the 4-chlorophenyl group (e.g., in NMR or mass spectrometry) might be exploited to develop new methods for tracking the localization and interactions of molecules in complex biological mixtures. While specific methodological advancements using L-Serine, N-[(4-chlorophenyl)sulfonyl]- are not yet established, the general class of N-arylsulfonylated amino acids presents opportunities for innovation in biochemical research.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for L-Serine, N-[(4-chlorophenyl)sulfonyl]-, and what are their yield optimization challenges?
- Methodological Answer : The synthesis of sulfonamide derivatives like this compound typically involves sulfonylation of the amino group in L-serine using 4-chlorobenzenesulfonyl chloride under basic conditions. A key challenge is achieving regioselectivity while avoiding over-sulfonylation. For example, analogous sulfone syntheses (e.g., 4-chlorodiphenyl sulfone) report yields of ~16% under standard conditions, necessitating optimization via temperature control (0–5°C) and stoichiometric adjustments . Characterization of intermediates via TLC and HPLC is critical to monitor reaction progress.
Q. How can researchers validate the structural integrity of L-Serine, N-[(4-chlorophenyl)sulfonyl]- post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm the presence of the 4-chlorophenyl group (aromatic protons at δ 7.4–7.8 ppm) and the serine backbone (α-proton at δ 3.8–4.2 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 293.04 for CHClNOS).
- X-ray Crystallography : If crystalline, compare bond lengths and angles with analogous sulfonamides (e.g., (±)-SLV 319, which shares a sulfonyl group) to confirm stereochemistry .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological activity data for sulfonamide derivatives like L-Serine, N-[(4-chlorophenyl)sulfonyl]-?
- Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. cellular assays) may arise from:
- Purity : Impurities >2% (common in sulfonamide syntheses) can skew results. Validate purity via HPLC (>98%) and differential scanning calorimetry (DSC) .
- Solubility : Use DMSO/water mixtures with controlled pH to ensure compound stability.
- Target Selectivity : Perform competitive binding assays against related receptors (e.g., CB1/CB2 receptors, as seen in (±)-SLV 319 studies) to rule off-target effects .
Q. How can computational modeling guide the design of derivatives targeting specific enzymes or receptors?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions between the sulfonyl group and receptor active sites (e.g., CB1 antagonists require hydrophobic interactions with the 4-chlorophenyl moiety) .
- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with activity data from analogs (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to predict optimal R-group modifications .
Q. What are the critical considerations for designing stability studies of L-Serine, N-[(4-chlorophenyl)sulfonyl]- under physiological conditions?
- Methodological Answer :
- pH Stability : Test degradation kinetics in buffers (pH 1.2–7.4) to simulate gastrointestinal and plasma environments.
- Thermal Stability : Use accelerated stability protocols (40°C/75% RH for 6 months) with LC-MS monitoring for degradation products (e.g., hydrolysis of the sulfonamide bond) .
- Light Sensitivity : Store samples in amber vials if UV-Vis spectra (λmax ~313 nm) indicate photodegradation risks .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the enzymatic inhibition potency of sulfonamide derivatives?
- Methodological Answer :
- Assay Variability : Standardize assay conditions (e.g., enzyme concentration, incubation time) across labs. For example, discrepancies in IC values for sulfonamide-based inhibitors may stem from differences in ATP concentrations in kinase assays.
- Metabolite Interference : Use LC-MS/MS to quantify parent compound vs. metabolites in cell lysates, as seen in studies of 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide .
Structural and Mechanistic Insights
Q. What role does the 4-chlorophenylsulfonyl group play in modulating biological activity?
- Methodological Answer : The sulfonyl group enhances binding affinity via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
